Cas no 1337730-84-3 (3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol)
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol
- Benzenepropanol, γ-amino-β,β,4-trifluoro-3-methyl-
- 1337730-84-3
- EN300-1644189
-
- Inchi: 1S/C10H12F3NO/c1-6-4-7(2-3-8(6)11)9(14)10(12,13)5-15/h2-4,9,15H,5,14H2,1H3
- InChI Key: KBECQKTUFKEETC-UHFFFAOYSA-N
- SMILES: C(C1C=CC(F)=C(C)C=1)(N)C(F)(F)CO
Computed Properties
- Exact Mass: 219.08709849g/mol
- Monoisotopic Mass: 219.08709849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.273±0.06 g/cm3(Predicted)
- Boiling Point: 346.4±42.0 °C(Predicted)
- pka: 13.59±0.10(Predicted)
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1644189-0.05g |
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol |
1337730-84-3 | 0.05g |
$1417.0 | 2023-06-04 | ||
| Enamine | EN300-1644189-0.1g |
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol |
1337730-84-3 | 0.1g |
$1484.0 | 2023-06-04 | ||
| Enamine | EN300-1644189-0.25g |
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol |
1337730-84-3 | 0.25g |
$1551.0 | 2023-06-04 | ||
| Enamine | EN300-1644189-0.5g |
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol |
1337730-84-3 | 0.5g |
$1619.0 | 2023-06-04 | ||
| Enamine | EN300-1644189-1.0g |
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol |
1337730-84-3 | 1g |
$1686.0 | 2023-06-04 | ||
| Enamine | EN300-1644189-2.5g |
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol |
1337730-84-3 | 2.5g |
$3304.0 | 2023-06-04 | ||
| Enamine | EN300-1644189-5.0g |
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol |
1337730-84-3 | 5g |
$4890.0 | 2023-06-04 | ||
| Enamine | EN300-1644189-10.0g |
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol |
1337730-84-3 | 10g |
$7250.0 | 2023-06-04 | ||
| Enamine | EN300-1644189-50mg |
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol |
1337730-84-3 | 50mg |
$1008.0 | 2023-09-22 | ||
| Enamine | EN300-1644189-100mg |
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol |
1337730-84-3 | 100mg |
$1056.0 | 2023-09-22 |
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol
Introduction to 3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol (CAS No. 1337730-84-3)
3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the CAS number 1337730-84-3, represents a fascinating example of how fluorinated aromatic and aliphatic moieties can be integrated into molecular frameworks to achieve desired pharmacological effects. The presence of both amino and fluoro substituents in its structure suggests potential applications in the development of novel therapeutic agents, particularly those targeting enzyme inhibition or receptor binding interactions.
The molecular structure of 3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol features a propanol backbone modified with fluorine atoms at the 2-position and an amino group at the 3-position. The aromatic ring is substituted with a fluoro group at the 4-position and a methyl group at the 3-position, creating a complex interplay of electronic and steric effects that can influence its biological activity. This configuration makes it an intriguing candidate for further investigation in drug discovery pipelines.
In recent years, there has been growing interest in the use of fluorinated compounds in medicinal chemistry due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. The fluorine atoms in 3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol contribute to these properties by increasing lipophilicity and reducing susceptibility to enzymatic degradation. Such characteristics are particularly valuable in the design of small-molecule drugs that must withstand the harsh conditions of biological systems.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The combination of an amino group and fluoro-substituted aromatic ring provides multiple sites for further functionalization, allowing chemists to tailor its properties for specific therapeutic applications. For instance, the amino group can be used to form amide or urea linkages, while the fluoro aromatic ring can serve as a scaffold for hydrogen bonding interactions with biological targets.
Recent studies have highlighted the importance of fluorinated compounds in addressing unmet medical needs. Researchers have demonstrated that incorporating fluorine into drug molecules can lead to improved efficacy and reduced side effects. For example, fluoroaromatics have been successfully used in antiviral and anticancer therapies due to their ability to interact strongly with biological targets while minimizing off-target effects. The compound 3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol aligns with this trend by incorporating multiple fluorine atoms into its structure.
The synthesis of 3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol presents unique challenges due to the presence of sensitive functional groups such as the amino and fluoro-substituted aromatic ring. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have enabled chemists to introduce fluorine atoms into organic frameworks with greater ease and efficiency.
In terms of biological activity, preliminary studies suggest that 3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol may exhibit inhibitory effects on certain enzymes or receptors relevant to human health. The specific target(s) remain to be fully elucidated, but ongoing research aims to uncover its potential pharmacological applications. By leveraging computational modeling and high-throughput screening techniques, scientists can rapidly assess the binding affinity and selectivity of this compound against various biological targets.
The development of new therapeutic agents is a multidisciplinary effort that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The compound 3-amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-ol serves as a testament to this collaborative approach by embodying the principles of rational drug design. Its unique structure offers opportunities for innovation across multiple stages of drug development, from discovery to clinical translation.
As research continues to uncover new applications for fluorinated compounds like 3-amino-2,2-difluoro-3-(4-fluoro-octadecylphenyl)propanol, it is likely that this class of molecules will play an increasingly important role in medicine. The ability to fine-tune their properties through structural modifications opens up possibilities for addressing a wide range of diseases with greater precision and efficacy. In conclusion,CAS No 1337760 84 7 represents a promising candidate for further exploration in pharmaceutical chemistry.
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